Compound Description: BMS-536924 is a benzimidazole-based inhibitor of the insulin-like growth factor-1 receptor. While potent in vitro, it displayed undesirable characteristics such as CYP3A4 inhibition, PXR-mediated CYP3A4 induction, poor aqueous solubility, and high plasma protein binding. []
Relevance: BMS-536924 shares the core benzimidazole structure with 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone. The research paper uses BMS-536924 as a starting point for developing improved analogs, highlighting the importance of structural modifications for optimizing pharmacological properties. []
BMS-695735
Compound Description: BMS-695735 is a potent, orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits an improved ADME profile, low drug-drug interaction risk, and broad-spectrum in vivo antitumor activity. []
Relevance: BMS-695735 represents an optimized analog of BMS-536924, and by extension, is structurally related to 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone through the shared benzimidazole core. It demonstrates that modifications around the benzimidazole scaffold can lead to compounds with desirable pharmacological profiles. []
Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potent in vitro and in vivo pharmacological activities. It displays over 1000-fold selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites, demonstrating its potential as a therapeutic for neuropathic pain. []
Relevance: Similar to 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone, CM398 contains a central benzimidazole moiety. The research highlighting CM398 underscores the diverse pharmacological applications of benzimidazole derivatives. []
Compound Description: These compounds are a series of quinazolinone derivatives incorporating a benzimidazole moiety. They have been investigated for their cytotoxic activity against the MCF-7 breast cancer cell line, with compound E6 demonstrating promising inhibitory effects. []
Relevance: These derivatives share the 1H-benzo[d]imidazol-2-yl)methyl fragment with 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone, emphasizing the potential of this structural motif in designing anticancer agents. []
Compound Description: This compound is a key intermediate in the synthesis of a series of 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one derivatives. It can be synthesized using polyethylene glycol (PEG-600) as a green solvent. []
Relevance: This compound and its derivatives, like 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone, contain a benzo[d]imidazol-2-yl) moiety. Notably, the synthesis of this intermediate highlights the increasing use of green chemistry principles in developing pharmacologically active compounds. []
Compound Description: This compound is a representative member of a series of quinazolinone derivatives synthesized under eco-friendly conditions using PEG-600. Molecular docking studies suggest it has potential as a chemotherapeutic agent. []
Relevance: This compound, along with 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone, share the benzo[d]imidazol-2-yl structural motif, and its development emphasizes the ongoing search for new therapeutic agents with improved pharmacological profiles and reduced environmental impact. []
Compound Description: This compound is the final product of a green synthesis route using PEG-600 as a solvent. The synthesis involves a tandem alkylation and oxidation sequence, highlighting an efficient approach to complex molecules with potential biological activity. []
Relevance: This compound shares structural similarities with 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone, notably the presence of the benzimidazole core. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.